3-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide
CAS No.: 327093-01-6
Cat. No.: VC7582043
Molecular Formula: C13H14N2O3S
Molecular Weight: 278.33
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 327093-01-6 |
---|---|
Molecular Formula | C13H14N2O3S |
Molecular Weight | 278.33 |
IUPAC Name | 3-amino-N-(2-methoxyphenyl)benzenesulfonamide |
Standard InChI | InChI=1S/C13H14N2O3S/c1-18-13-8-3-2-7-12(13)15-19(16,17)11-6-4-5-10(14)9-11/h2-9,15H,14H2,1H3 |
Standard InChI Key | IRJQKCUTGSZFON-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s molecular formula is C₁₃H₁₄N₂O₃S, with a molecular weight of 278.33 g/mol . Its IUPAC name, N-(2-methoxyphenyl)benzenesulfonamide, reflects a benzene ring (Position 1) bonded to a sulfonamide group (–SO₂NH–), which is further connected to a 2-methoxyphenyl substituent. The amino group (–NH₂) at Position 3 on the benzene ring introduces polarity and potential hydrogen-bonding capabilities (Figure 1).
Table 1: Key Structural Identifiers
Property | Value |
---|---|
CAS Registry Number | 327093-01-6 |
Molecular Formula | C₁₃H₁₄N₂O₃S |
IUPAC Name | N-(2-methoxyphenyl)benzenesulfonamide |
SMILES | COC1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)N |
InChIKey | IRJQKCUTGSZFON-UHFFFAOYSA-N |
Synthesis and Production
General Synthetic Approaches
Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with primary or secondary amines. For 3-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide, a plausible route involves:
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Sulfonation: Reacting 3-aminobenzenesulfonyl chloride with 2-methoxyaniline in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.
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Purification: Recrystallization from ethanol/water mixtures or column chromatography to achieve >95% purity .
Industrial-scale production likely employs continuous flow reactors to optimize yield and minimize side reactions.
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by its polar sulfonamide and amino groups. It is expected to be moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) but poorly soluble in water. Stability under ambient conditions is typical for sulfonamides, though prolonged exposure to light or moisture should be avoided .
Table 2: Physicochemical Profile
Property | Value/Description |
---|---|
Melting Point | Not reported |
Boiling Point | Not reported |
LogP (Partition Coefficient) | Estimated ~2.1 (moderate lipophilicity) |
Solubility | DMSO: >10 mM; Water: <1 mM |
Precautionary Statement | Recommendation |
---|---|
P261 | Avoid breathing dust/fumes |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water |
P501 | Dispose of contents/container in accordance with local regulations |
Patent Landscape and Research Directions
A patent associated with this compound (WYE-175829) suggests proprietary interest in its application as a kinase or protease inhibitor, potentially for oncology or inflammatory diseases . Further research is needed to elucidate its mechanism of action and therapeutic efficacy.
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